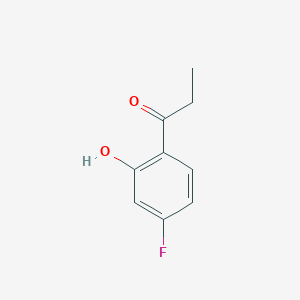

1-(4-Fluoro-2-hydroxyphenyl)propan-1-one

Description

Contextualization of the 1-Phenylpropan-1-one Moiety in Organic Chemistry Research

The 1-phenylpropan-1-one scaffold, commonly known as propiophenone (B1677668), is a fundamental building block in organic synthesis. chemimpex.com It belongs to the class of organic compounds known as alkyl-phenylketones. chembk.com This structure, featuring a three-carbon chain with a ketone functional group attached to a phenyl ring, is a versatile intermediate in the synthesis of more complex molecules. chemimpex.com Its chemical reactivity, centered around the carbonyl group and the aromatic ring, allows for a wide range of transformations, such as Friedel-Crafts acylation and condensation reactions. chemimpex.comquora.com In academic and industrial research, the propiophenone moiety is integral to the development of pharmaceuticals, particularly analgesics and anti-inflammatory drugs. chemimpex.com Furthermore, derivatives of 1-phenylpropan-1-one have been investigated for their potential applications in treating various forms of cancer. google.com Aromatic α-hydroxy ketones, such as 2-hydroxypropiophenone, are also highly valued as chiral building blocks for synthesizing pharmaceuticals and natural products. dtu.dkdntb.gov.ua

Significance of Fluorinated and Hydroxylated Aromatic Ketones in Synthetic Chemistry and Material Science Precursors

The strategic incorporation of fluorine and hydroxyl groups onto aromatic ketone scaffolds profoundly influences their chemical and physical properties. Fluorine, with its high electronegativity and small atomic size, can significantly alter a molecule's potency, metabolic stability, membrane permeability, and binding affinity. researchgate.netnih.gov The introduction of fluorine is a widely recognized strategy in medicinal chemistry to enhance the pharmacokinetic and physicochemical profiles of drug candidates. nih.gov Fluorinated compounds often exhibit increased lipophilicity and thermal stability due to the strength of the carbon-fluorine bond. omicsonline.orgacs.org This makes them valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. acs.org

Similarly, the presence of a hydroxyl group on an aromatic ring introduces new functionalities. Hydroxylated aromatic compounds are crucial precursors for a variety of chemical products. wisdomlib.orgnih.gov Specifically, aromatic hydroxy ketones are key intermediates in the synthesis of important compounds like flavonoids, coumarins, and quinones. taylorandfrancis.com The position of the hydroxyl group is critical; for instance, an ortho-hydroxy group adjacent to the ketone moiety, as seen in 2'-hydroxypropiophenone (B1664087), is a characteristic feature of precursors for chalcones, which are intermediates in the biosynthesis of flavonoids. nih.govnih.gov These ortho-hydroxy aromatic aldehydes and ketones also serve as models for studying keto-enol tautomerism and are precursors to important chelating agents and materials with diverse biological activities. researchgate.net

Scope and Academic Research Focus on 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one

This compound is a substituted aromatic ketone that combines the structural features discussed above. Its academic interest lies primarily in its utility as a versatile intermediate for the synthesis of more complex molecules and as a reference standard in pharmaceutical testing. biosynth.com The compound's structure, featuring a fluorine atom at the para-position and a hydroxyl group at the ortho-position relative to the propanoyl group, makes it a tailored building block for creating molecules with specific electronic and steric properties.

The presence of the ortho-hydroxyl group allows for intramolecular hydrogen bonding and directs further chemical reactions, while the para-fluoro substitution enhances metabolic stability and modulates the electronic nature of the aromatic ring. Research involving structurally similar compounds, such as 1-(4-fluoro-2-hydroxyphenyl)ethanone, demonstrates their use as precursors in the synthesis of chalcones, which are known for a wide spectrum of biological activities. nih.gov The primary focus of academic research on this compound is therefore centered on its role as a specialized scaffold in synthetic chemistry, enabling the construction of novel compounds for potential application in medicinal chemistry and material science. biosynth.comsigmaaldrich.com

Interactive Table: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉FO₂ | biosynth.comsigmaaldrich.com |

| Molecular Weight | 168.16 g/mol | biosynth.comsigmaaldrich.com |

| CAS Number | 247230-94-0 | biosynth.com |

| Melting Point | 48 °C | biosynth.com |

| Appearance | Solid | sigmaaldrich.com |

| SMILES | CCC(=O)C1=C(C=C(C=C1)F)O | biosynth.com |

| InChI | 1S/C9H9FO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 | sigmaaldrich.com |

| InChIKey | GFYDYQHYABTTSZ-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYDYQHYABTTSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 4 Fluoro 2 Hydroxyphenyl Propan 1 One and Analogs

Established Synthetic Pathways for Aromatic Ketones

Traditional methods for synthesizing aromatic ketones, including the target compound, have been well-documented and are widely used in both academic and industrial settings.

Friedel-Crafts Acylation Approaches

A primary method for the synthesis of hydroxy aryl ketones is the Fries rearrangement, a reaction closely related to Friedel-Crafts acylation. wikipedia.orgbyjus.comvedantu.com The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. chemistrylearner.com

The synthesis of 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one can be envisioned starting from 3-fluorophenol (B1196323). The phenol (B47542) is first esterified with propionyl chloride to form 3-fluorophenyl propionate. This ester then undergoes a rearrangement reaction in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). wikipedia.orgbyjus.com

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the acyl group. This polarization facilitates the migration of the acyl group to the aromatic ring, forming an acylium carbocation intermediate which then attacks the ring via electrophilic aromatic substitution. wikipedia.orgbyjus.com The reaction is selective for the ortho and para positions. The regioselectivity can be controlled by reaction conditions like temperature and solvent. wikipedia.orgbyjus.commaxbrainchemistry.com Lower temperatures typically favor the para-substituted product, while higher temperatures favor the ortho-isomer. wikipedia.orgmaxbrainchemistry.com In the case of 3-fluorophenyl propionate, the desired product, this compound, is the ortho-acylated product relative to the hydroxyl group.

Table 1: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity

| Condition | Favored Product | Rationale |

| Low Temperature (<100°C) | para-isomer | Kinetic control wikipedia.orgmaxbrainchemistry.com |

| High Temperature (>100°C) | ortho-isomer | Thermodynamic control (stable bidentate complex formation) wikipedia.orgmaxbrainchemistry.com |

| Non-polar Solvent | ortho-isomer | Favors intramolecular rearrangement byjus.com |

| Polar Solvent | para-isomer | Favors intermolecular rearrangement byjus.com |

Claisen-Schmidt Condensation and Related Coupling Reactions for Chalcone (B49325) Precursors

The Claisen-Schmidt condensation is a fundamental reaction for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are important precursors for flavonoids like flavones and flavanones. innovareacademics.innih.govwikipedia.org This reaction involves the base-catalyzed condensation of an aromatic ketone (like an acetophenone) with an aromatic aldehyde. innovareacademics.inwikipedia.org

To synthesize analogs related to this compound, one could start with the corresponding acetophenone, 1-(4-Fluoro-2-hydroxyphenyl)ethanone (4'-fluoro-2'-hydroxyacetophenone). This acetophenone can be condensed with various benzaldehydes in the presence of a base (e.g., KOH or NaOH) to yield 2'-hydroxychalcones. nih.govnih.gov

These 2'-hydroxychalcones are key intermediates. They can undergo oxidative cyclization to form flavones, a major class of flavonoids. chemijournal.comresearchgate.net Various reagents, including I₂/DMSO, have been shown to effectively catalyze this cyclization. innovareacademics.inchemijournal.com The chalcone first isomerizes to the corresponding flavanone (B1672756), which is then oxidized to the flavone (B191248). chemijournal.com

Derivatization from Substituted Phenols and Propiophenones

The synthesis of this compound is a direct derivatization of a substituted phenol, specifically 3-fluorophenol. As detailed in the Fries rearrangement section, this involves a two-step process of esterification followed by acyl group migration. derpharmachemica.com

Alternatively, derivatization can occur from an existing propiophenone (B1677668). For instance, propiophenone itself can be prepared via the Friedel-Crafts reaction of benzene (B151609) with propanoyl chloride. wikipedia.org Subsequent functionalization of the aromatic ring, such as nitration, halogenation, reduction, and diazotization, can introduce the required hydroxyl and fluoro groups, although this route is often more complex and may lead to issues with regioselectivity. A more direct approach starts with an already substituted phenol, which provides better control over the final product's structure. nih.govoregonstate.edu

Advanced and Stereoselective Synthesis Methodologies

Modern synthetic chemistry offers more sophisticated techniques that provide greater control over the reaction, particularly regarding stereoselectivity, and often employ catalytic rather than stoichiometric reagents.

Asymmetric Reduction Techniques for Related Ketone Structures

The ketone group in this compound and its analogs, such as propiophenone, is a prochiral center. It can be reduced to a chiral secondary alcohol. Asymmetric reduction techniques aim to produce one enantiomer of the alcohol in excess.

A prominent method for this transformation is Asymmetric Transfer Hydrogenation (ATH). mdpi.com Noyori-Ikariya catalysts, which are ruthenium-based complexes with chiral diamine ligands, are highly effective for the ATH of various ketones, including acetophenone and propiophenone derivatives. mdpi.comrsc.orgrsc.org These reactions typically use a simple hydrogen source like a formic acid/triethylamine mixture or isopropanol and can achieve high enantiomeric excess (ee). mdpi.com The stereochemical outcome is controlled by the chirality of the catalyst ligand. researchgate.net For example, the reduction of α-CF₃ ketones using (S,S)-TsDPEN-based ruthenium catalysts has been shown to produce the corresponding alcohols with up to 96% ee. acs.org

Table 2: Examples of Asymmetric Transfer Hydrogenation (ATH) of Ketones

| Catalyst Type | Substrate Example | Hydrogen Source | Typical Enantiomeric Excess (ee) |

| Noyori-Ikariya Ru(II) | Acetophenone | Formic Acid/Triethylamine | Up to 98% mdpi.com |

| Noyori-Ikariya Ru(II) | α-CF₃ Ketones | Sodium Formate | Up to 96% acs.org |

| CBS-type Catalyst | Aryl Methyl Ketones | BH₃ (electrochemically generated) | Variable researchgate.net |

Catalytic Approaches (e.g., Palladium-Catalyzed Cyclizations for Related Flavone Syntheses)

Palladium catalysis has emerged as a powerful tool for constructing complex heterocyclic structures like flavones from simpler precursors. rsc.org One advanced strategy involves the palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. rsc.orgnih.govrsc.org

This method offers a divergent route to both flavones and flavanones from a common intermediate. nih.govrsc.org The 2'-hydroxydihydrochalcone is first dehydrogenated under Pd(II) catalysis to form a 2'-hydroxychalcone (B22705) intermediate. semanticscholar.org Depending on the specific oxidant and additives used, this intermediate can then undergo different cyclization pathways. For instance, using molecular oxygen as the oxidant can favor the formation of flavones, while using other oxidants like Cu(OAc)₂ can lead to flavanones. semanticscholar.orgresearchgate.net This catalytic approach is highly atom-economic and proceeds under milder conditions compared to traditional methods that often require harsh acidic or basic reflux conditions. rsc.orgsemanticscholar.org

Green Chemistry Principles and Sustainable Synthesis Approaches

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles relevant to the synthesis of this compound include the use of safer solvents, energy efficiency, and waste prevention. The following subsections detail specific methodologies that align with these principles.

The elimination of volatile organic solvents is a primary goal in green synthesis, as they are often toxic, flammable, and contribute to air pollution. Solvent-free, or solid-state, reactions offer a significant advantage in this regard. For the synthesis of aromatic ketones, solvent-free Friedel-Crafts acylation has been explored. One promising approach involves the use of methanesulfonic anhydride (B1165640) as a promoter, which allows for the preparation of aryl ketones in good yields with minimal waste and without the need for metallic or halogenated components. acs.org This methodology can be applied to the reaction of 3-fluorophenol with propionic anhydride to yield the desired product. The reaction can often be performed with only a slight excess of the aromatic nucleophile and without any additional solvent. acs.org

Another green alternative is the use of water as a reaction medium. Water is non-toxic, non-flammable, and readily available. While traditional Friedel-Crafts reactions are not compatible with water, advancements have been made in developing water-tolerant Lewis acid catalysts. For instance, a micellar system using sodium dodecyl sulfate (SDS) has been developed for the direct regioselective fluorination of ketones in water with Selectfluor as the fluorinating agent. organic-chemistry.org While this applies to fluorination rather than acylation, it demonstrates the potential of aqueous systems for reactions involving fluorinated ketones. Furthermore, visible-light-induced aerobic C-H oxidation reactions in water, catalyzed by CeCl3, have been developed for the synthesis of aromatic ketones, offering an environmentally friendly route. chemistryviews.org

Table 1: Comparison of Solvent-Free and Aqueous-Phase Approaches

| Feature | Solvent-Free Synthesis | Aqueous-Phase Synthesis |

|---|---|---|

| Principle | Reactions are conducted without a solvent, often in the molten state or by grinding solids together. | Water is used as the reaction solvent. |

| Advantages | - Eliminates solvent waste- Can lead to higher reaction rates- Simplified work-up procedures | - Environmentally benign solvent- Non-flammable and non-toxic- Can promote unique reactivity |

| Challenges | - Limited to reactants that can mix effectively without a solvent- Potential for localized overheating | - Reactant and catalyst insolubility- Hydrolysis of sensitive reagents |

| Example Catalyst | Methanesulfonic anhydride acs.org | Water-tolerant Lewis acids, CeCl3 chemistryviews.orgresearchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation. In the context of Friedel-Crafts acylation, microwave irradiation has been shown to enhance the reactivity of catalysts like bismuth triflate in the benzoylation of aromatic compounds under solvent-free conditions. semanticscholar.org This approach can be extrapolated to the synthesis of this compound.

The use of ionic liquids as both solvent and catalyst in microwave-assisted Friedel-Crafts reactions has also been explored. biotage.co.jp Ionic liquids are non-volatile and can have high thermal stability, making them suitable for microwave heating. An AlCl3-ionic liquid system can effectively catalyze the acylation of aromatic compounds, significantly reducing reaction times from hours to minutes. biotage.co.jp It is important to note that while microwave irradiation can accelerate both intermolecular and intramolecular Friedel-Crafts acylations, the effect is often more pronounced in intramolecular reactions. scirp.org

Table 2: Microwave-Assisted Synthesis Parameters for Aromatic Ketones

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Catalyst | Bismuth triflate, AlCl3-ionic liquid semanticscholar.orgbiotage.co.jp | Efficiently absorbs microwave energy and catalyzes the reaction. |

| Solvent | Solvent-free or ionic liquids semanticscholar.orgbiotage.co.jp | Reduces or eliminates the use of volatile organic solvents. |

| Temperature | 80-150 °C biotage.co.jp | Achieved rapidly and maintained uniformly by microwave heating. |

| Reaction Time | Minutes biotage.co.jp | Significant reduction compared to conventional heating. |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis. Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high enantio-, regio-, and chemo-selectivity. For the synthesis of aromatic ketones, acyltransferases have been identified that can catalyze Friedel-Crafts acylation. researchgate.net However, the substrate scope of these enzymes may be limited.

Lipases are another class of enzymes that have been widely used for acylation and esterification reactions. researchgate.netresearchgate.netnih.gov While typically used for O-acylation, their promiscuous activity could potentially be harnessed for C-acylation under specific conditions or through protein engineering. The development of microbial cell factories for the production of aromatic compounds from renewable feedstocks is a rapidly growing field. nih.govnih.govfrontiersin.org Metabolic engineering strategies could potentially be employed to design microorganisms capable of producing this compound or its precursors.

While the direct enzymatic synthesis of this compound has not been extensively reported, the principles of biocatalysis suggest a promising avenue for future research. The development of robust and selective enzymes for this transformation would represent a significant advancement in the green synthesis of this compound.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. Traditional Friedel-Crafts acylation often has poor atom economy due to the use of stoichiometric amounts of Lewis acids, which are converted into waste during workup. begellhouse.com

A key strategy for improving atom economy and minimizing waste is the use of catalytic rather than stoichiometric reagents. The use of methanesulfonic anhydride, for example, allows for a "greener" Friedel-Crafts acylation with minimal waste containing no metallic or halogenated components. acs.org This approach significantly improves the environmental factor (E-factor), which is the ratio of the mass of waste to the mass of product. acs.org The use of acyl chlorides or acid anhydrides as acylating agents in catalytic systems, such as with low-loaded ferric chloride in propylene carbonate, also demonstrates a move towards better atom economy by reducing the amount of catalyst-related waste. nih.gov

Table 3: Green Chemistry Metrics for Synthesis

| Metric | Definition | Significance in Synthesis Design |

|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | A theoretical measure of how many atoms from the reactants are incorporated into the final product. rsc.org |

| E-Factor | Mass of waste / Mass of product | A practical measure of the amount of waste generated per unit of product. Lower values are better. acs.org |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A holistic metric that includes all materials used in a process, including solvents and reagents for workup. |

By carefully selecting reagents and catalysts, and by designing processes that minimize solvent use and waste generation, the synthesis of this compound and its analogs can be made significantly more sustainable.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

NMR spectroscopy is an indispensable technique for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, it is possible to map out the connectivity and chemical environment of each atom within the 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one molecule.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the propanoyl group.

The chemical shift (δ) of a proton is influenced by the electron density around it; electronegative atoms like oxygen and fluorine tend to "deshield" nearby protons, shifting their signals downfield (to higher ppm values). libretexts.org The expected signals for this compound are:

Hydroxyl Proton (-OH): A broad singlet, typically appearing in the downfield region. Its chemical shift can vary depending on solvent, concentration, and temperature but is expected due to hydrogen bonding.

Aromatic Protons (Ar-H): The phenyl ring contains three protons in unique chemical environments. Their signals will appear in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the hydroxyl group is expected to be the most shielded, while the proton ortho to the carbonyl group will be the most deshielded. Spin-spin coupling between adjacent protons will result in complex splitting patterns (doublets, triplets, or doublet of doublets).

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group are adjacent to a carbonyl group and a methyl group. They are expected to appear as a quartet due to coupling with the three protons of the methyl group. The electron-withdrawing effect of the carbonyl group will shift this signal downfield.

Methyl Protons (-CH₃): The three equivalent protons of the terminal methyl group will appear as a triplet, coupled to the adjacent methylene protons. This signal is typically found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (propanoyl) | ~ 1.1 - 1.3 | Triplet (t) | ~ 7-8 |

| -CH₂- (propanoyl) | ~ 2.9 - 3.1 | Quartet (q) | ~ 7-8 |

| Ar-H (ortho to -OH) | ~ 6.6 - 6.8 | Doublet of doublets (dd) | J(H,H), J(H,F) |

| Ar-H (meta to -OH) | ~ 6.7 - 6.9 | Doublet of triplets (dt) | J(H,H), J(H,F) |

| Ar-H (ortho to C=O) | ~ 7.6 - 7.8 | Doublet of doublets (dd) | J(H,H), J(H,F) |

| -OH | Variable (Broad Singlet, br s) | Singlet (s) | N/A |

Note: Predicted values are based on general chemical shift ranges and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each non-equivalent carbon atom gives a single peak, revealing the number of unique carbon environments. bhu.ac.in For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.org

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically above 200 ppm. libretexts.org

Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the 110-170 ppm range. oregonstate.edu The carbons directly attached to the electronegative fluorine and oxygen atoms (C-F and C-OH) will show characteristic shifts. The C-F bond will also cause the signal for that carbon to appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF).

Aliphatic Carbons (-CH₂- and -CH₃): The methylene and methyl carbons of the propanoyl group will appear in the upfield region (typically below 40 ppm). oregonstate.edu The methylene carbon, being closer to the carbonyl group, will be more deshielded than the terminal methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (propanoyl) | ~ 8 - 12 |

| -C H₂- (propanoyl) | ~ 35 - 40 |

| Ar-C (ipso to C=O) | ~ 115 - 120 |

| Ar-C H (ortho to C=O) | ~ 130 - 135 |

| Ar-C H (meta to -OH) | ~ 105 - 110 (doublet, ²JCF) |

| Ar-C H (ortho to -OH) | ~ 103 - 108 (doublet, ²JCF) |

| Ar-C -F | ~ 163 - 168 (doublet, ¹JCF) |

| Ar-C -OH | ~ 160 - 165 |

| C =O | ~ 200 - 205 |

Note: Predicted values are based on established chemical shift ranges and substituent effects. The C-F coupling constants can provide additional structural confirmation.

Fluorine-19 NMR is a highly sensitive technique used specifically for fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. huji.ac.il It also has a very wide chemical shift range, which makes spectra less crowded and easier to interpret. huji.ac.il

For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift for aryl fluorides typically appears in a range of -100 to -140 ppm relative to the standard CFCl₃. biophysics.org The exact position is sensitive to the electronic effects of the other substituents on the ring. alfa-chemistry.com The signal will likely be split into a multiplet due to coupling with the neighboring aromatic protons (ortho and meta protons).

Two-dimensional (2D) NMR experiments provide correlation data that helps to piece together the molecular structure by showing which nuclei are connected through bonds.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methyl (-CH₃) and methylene (-CH₂-) protons of the propanoyl group, confirming their connectivity. emerypharma.com It would also show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals. It would also correlate each aromatic proton signal with its respective aromatic carbon signal, greatly aiding in the assignment of the complex aromatic region of the ¹³C NMR spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for establishing the connectivity between different parts of the molecule. For example, it would show a correlation from the methylene (-CH₂-) protons to the carbonyl carbon (C=O) and to the ipso-aromatic carbon, confirming the attachment of the propanoyl group to the phenyl ring. Correlations from the aromatic protons to other carbons in the ring would confirm the substitution pattern.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display several characteristic absorption bands.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3550 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group. researchgate.net The broadness is due to intermolecular hydrogen bonding.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methylene groups will appear as stronger bands just below 3000 cm⁻¹.

C=O Stretch (Carbonyl): A very strong, sharp absorption band is expected in the range of 1640-1680 cm⁻¹ for the aryl ketone carbonyl (C=O) group. Its position may be slightly lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.

C=C Stretches (Aromatic): Medium to weak intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1250 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond will likely produce a strong band around 1250-1300 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3200 - 3550 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ketone | 1640 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-O Stretch | Phenolic | 1250 - 1300 | Strong |

| C-F Stretch | Aryl Fluoride | 1200 - 1250 | Strong |

Raman Spectroscopy (FT-Raman)

Key vibrational modes for related fluoro-substituted aromatic compounds have been identified, which can be extrapolated to understand the spectrum of this compound. For instance, the C-F stretching vibrations in fluoroamphetamine regioisomers are typically observed in the range of 1217-1241 cm⁻¹. researchgate.net Additionally, the "Star of David" ring breathing mode, characteristic of the benzene (B151609) ring, is expected around 1000 cm⁻¹. researchgate.net The presence and position of these bands are instrumental in confirming the substitution pattern of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is a powerful technique for studying electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. tanta.edu.eglibretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher one, with the energy difference corresponding to the wavelength of light absorbed. libretexts.org

In this compound, the aromatic ring and the carbonyl group form a conjugated system. This conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of light at longer wavelengths. youtube.comyoutube.com

The electronic transitions expected for this molecule include π → π* and n → π* transitions. libretexts.org

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically observed in compounds with conjugated systems, leading to strong absorption bands. libretexts.orgyoutube.com

n → π transitions:* These transitions involve moving an electron from a non-bonding orbital (like the lone pair on the oxygen of the carbonyl group) to a π* antibonding orbital. youtube.com These are generally of lower intensity compared to π → π* transitions.

The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the aromatic ring. The hydroxyl (-OH) and fluoro (-F) groups can act as auxochromes, modifying the absorption characteristics of the primary chromophore (the benzene ring and carbonyl group). The solvent environment can also play a role, with polar solvents potentially causing shifts in the absorption bands.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of a compound's molecular formula. By providing a high degree of mass accuracy, typically in the sub-ppm range, HRMS allows for the unambiguous assignment of elemental compositions. thermofisher.com For this compound, with a molecular formula of C₉H₉FO₂, the expected monoisotopic mass is 168.05865 g/mol . HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, can measure this mass with high precision, confirming the elemental composition and distinguishing it from other isobaric compounds. nih.gov

The technique is crucial in pharmaceutical analysis for identifying drug substances and their metabolites, as well as for impurity profiling. nih.gov The high resolving power of these instruments enables the separation of ions with very similar mass-to-charge ratios, which is essential for analyzing complex mixtures. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Purity and Impurity Profiling

Hyphenated techniques, which couple a separation method with mass spectrometry, are widely used for the analysis of complex samples, including the purity and impurity profiling of pharmaceutical compounds. ajrconline.org

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. thermofisher.com It is particularly useful for the analysis of non-volatile and thermally labile compounds. In the context of this compound, LC-MS/MS could be employed to separate the target compound from any impurities or degradation products. nih.govnih.gov The subsequent MS/MS analysis involves selecting a precursor ion (the molecular ion of the compound of interest) and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. acgpubs.org This fragmentation data provides structural information that can be used to identify and quantify the compound and its impurities. protocols.io

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer for detection and identification. For this compound, GC-MS could be used to assess its volatility and identify any volatile impurities. The resulting mass spectra, characterized by the molecular ion peak and specific fragment ions, can be compared to spectral libraries for confident identification. ajrconline.org

X-ray Crystallography for Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Insights

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the phenyl ring and the orientation of the propan-1-one substituent relative to the ring. The analysis would also detail the intramolecular interactions, such as the hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen, which can influence the molecule's conformation. researchgate.netnih.gov

Furthermore, the crystal packing arrangement, dictated by intermolecular forces like hydrogen bonding and van der Waals interactions, would be elucidated. nih.govresearchgate.net This information is crucial for understanding the solid-state properties of the compound. While a specific crystal structure for this compound was not found in the provided search results, data for analogous compounds like 4′-Fluoro-2′-hydroxyacetophenone demonstrates the utility of this technique in providing detailed structural insights. researchgate.net

| Property | Value |

| Chemical Formula | C₉H₉FO₂ |

| Molecular Weight | 168.16 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI | 1S/C9H9FO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 sigmaaldrich.com |

| InChI Key | GFYDYQHYABTTSZ-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | O=C(CC)C1=CC=C(F)C=C1O sigmaaldrich.com |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The molecular structure of this compound, featuring a hydroxyl group, a fluorine atom, and an aromatic ring, provides multiple sites for significant intermolecular interactions that dictate its solid-state packing and physical properties.

π-π Stacking: The presence of the fluorinated phenyl ring allows for the possibility of π-π stacking interactions. These interactions would involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules, contributing to the stability of the crystal lattice. The electron-withdrawing nature of the fluorine and hydroxyl substituents can modulate the quadrupole moment of the aromatic ring, influencing the geometry and strength of these stacking interactions.

Halogen Bonding: While fluorine is the most electronegative element, its ability to participate in halogen bonding as a halogen bond donor is generally considered weak compared to heavier halogens. However, the fluorine atom can act as a halogen bond acceptor. More significant are other fluorine-mediated interactions, such as C-F···H-C and potentially C-F···F-C contacts, which have been recognized as important in guiding the assembly of fluorinated molecules in the solid state. rsc.org

Polymorphism and Crystal Engineering Investigations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those like this compound that can engage in multiple types of intermolecular interactions. nih.govkpi.ua Different polymorphs arise from variations in molecular conformation or the arrangement of molecules in the crystal lattice, leading to different physical properties such as melting point, solubility, and stability.

For this compound, the flexibility of the propanoyl side chain and the potential for different hydrogen bonding motifs (e.g., chains vs. dimers) could give rise to multiple polymorphic forms. The interplay between the strong O-H···O hydrogen bonds and weaker interactions like C-H···F, C-H···π, and π-π stacking can lead to complex potential energy landscapes with multiple stable crystalline arrangements. researchgate.net

Crystal engineering principles can be applied to systematically explore and control the crystallization of this compound to target specific polymorphs with desired properties. This involves a strategic manipulation of crystallization conditions such as:

Solvent: The polarity, hydrogen bonding capability, and aromaticity of the solvent can influence which intermolecular interactions are favored during nucleation and crystal growth.

Temperature: Crystallization temperature affects the kinetics and thermodynamics of crystal formation, potentially leading to different polymorphs.

Supersaturation: The rate at which supersaturation is achieved can determine whether a kinetically or thermodynamically favored form crystallizes.

Systematic screening of these parameters would be necessary to identify any existing polymorphs of this compound and to understand the supramolecular synthons that govern their formation.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and others) in a compound to confirm its empirical formula. For this compound, the molecular formula is C₉H₉FO₂.

The theoretical elemental composition can be calculated based on this formula and the atomic weights of the constituent elements.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 64.28 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.40 |

| Fluorine | F | 18.998 | 1 | 18.998 | 11.30 |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.03 |

| Total | 168.167 | 100.00 |

Experimental determination of the elemental composition, typically through combustion analysis for carbon and hydrogen, would yield percentage values. A close correlation between the experimental and theoretical percentages would serve to confirm the empirical formula and the purity of the synthesized compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Optimized Geometries and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms (optimized geometry) and describe the distribution and energy of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net For molecules like 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict geometric parameters and energetic properties. niscpr.res.in

The optimization process finds the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles. These computed parameters can be compared with experimental data, where available, to validate the theoretical model. niscpr.res.in For instance, a key structural feature in this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen of the propanone group, a feature that DFT can model effectively. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Phenyl Propanone Core Structure Note: This data is illustrative and based on typical values obtained for similar aromatic ketone structures from DFT calculations, as specific published data for this compound is not available.

| Parameter | Typical Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O (Carbonyl) | ~1.23 Å |

| Bond Length | C-O (Hydroxyl) | ~1.36 Å |

| Bond Length | C-F (Aromatic) | ~1.35 Å |

| Bond Length | C-C (Carbonyl-Ring) | ~1.49 Å |

| Bond Angle | C-C-C (Propanone) | ~118° |

| Bond Angle | C-C=O (Carbonyl) | ~121° |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While computationally more demanding than DFT, they can offer higher accuracy for certain properties and are often used to benchmark results from other methods. These calculations provide a detailed description of the molecular orbitals and their energies, forming a basis for understanding electronic transitions and reactivity.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, the key rotational freedom is around the single bonds within the propanone side chain and the bond connecting it to the phenyl ring.

By systematically rotating a specific dihedral angle and calculating the energy at each step, a potential energy surface (PES) can be mapped. researchgate.netnih.gov This map reveals the energy minima, which correspond to stable conformers, and the energy barriers that separate them. researchgate.net For this molecule, the analysis would focus on the orientation of the ethyl group relative to the carbonyl group and the phenyl ring to identify the most stable, low-energy conformations. The presence of the ortho-hydroxyl group can significantly influence the conformational preference due to the formation of an intramolecular hydrogen bond, which typically locks the carbonyl group in a planar arrangement with the ring. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. theswissbay.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgacs.org

HOMO : Represents the outermost electrons and acts as an electron donor. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO : Represents the lowest energy site for accepting electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. imist.ma A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in From the energies of these orbitals, important quantum chemical parameters that describe global reactivity can be calculated.

Table 2: Calculated Quantum Chemical Reactivity Descriptors (Illustrative) Note: The values are representative for similar phenolic compounds, calculated using DFT.

| Parameter | Formula | Description | Typical Value |

|---|---|---|---|

| EHOMO | - | Highest Occupied Molecular Orbital Energy | ~ -6.5 eV |

| ELUMO | - | Lowest Unoccupied Molecular Orbital Energy | ~ -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | ~ 4.7 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons | ~ 4.15 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer | ~ 2.35 eV |

| Chemical Softness (S) | 1/η | Reciprocal of hardness, indicates reactivity | ~ 0.43 eV-1 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. researchgate.net MEP maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps predict sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. researchgate.net

The color convention is typically:

Red : Regions of most negative potential (electron-rich), such as those around lone pairs of electronegative atoms. These are sites for electrophilic attack.

Blue : Regions of most positive potential (electron-poor), often around acidic hydrogen atoms. These are sites for nucleophilic attack.

Green : Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule.

For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen, the hydroxyl oxygen, and the fluorine atom. A strong positive potential (blue) would be expected on the hydrogen atom of the hydroxyl group.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradients (RDG))

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric repulsion. mdpi.com The method is often based on the Reduced Density Gradient (RDG), a function derived from the electron density and its first derivative. nih.gov

Plotting the RDG against the electron density allows for the identification of non-covalent interactions. nih.gov These interactions are then visualized as isosurfaces in 3D space, with the surfaces colored to indicate the nature and strength of the interaction:

Blue : Strong, attractive interactions, such as strong hydrogen bonds.

Green : Weak, attractive interactions, like van der Waals forces.

Red : Strong, repulsive interactions, indicating steric clashes or non-bonded overlap. researchgate.net

In this compound, an NCI-RDG analysis would be expected to clearly visualize the intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen as a blue or bluish-green disc-like isosurface, confirming this key structural feature.

Chemical Reactivity and Transformation Studies

Reactions of the Ketone Moiety (e.g., Reduction, Condensation)

The propanone group is a primary site for nucleophilic addition and condensation reactions. Its reactivity is fundamental to the construction of more complex molecular architectures.

Reduction: The carbonyl group of the ketone can be reduced to a secondary alcohol, forming 1-(4-fluoro-2-hydroxyphenyl)propan-1-ol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Condensation: A significant reaction of 2'-hydroxyaryl ketones is the base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes. innovareacademics.innih.gov This reaction yields 2'-hydroxychalcones, which are crucial intermediates in the synthesis of flavonoids. nih.gov In this process, the ketone's α-carbon is deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration produces the α,β-unsaturated ketone system characteristic of chalcones.

| Reaction Type | Reagents | Product Type | Reference |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | smolecule.com |

| Condensation (Claisen-Schmidt) | Aromatic Aldehyde, Base (e.g., NaOH, KOH) | 2'-Hydroxychalcone (B22705) | innovareacademics.innih.gov |

Reactions of the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)

The phenolic hydroxyl group is nucleophilic and acidic, enabling reactions such as esterification and etherification. It also activates the aromatic ring and can be a site for oxidative transformations.

Esterification: The hydroxyl group can be readily converted into an ester. A notable application of this reaction is in the Baker-Venkataraman rearrangement, a key method for synthesizing flavones. semanticscholar.orgkoreascience.kr The first step involves the acylation of the hydroxyl group with a benzoyl chloride in the presence of a base like pyridine (B92270) to form a 2-benzoyloxyacetophenone derivative. uta.edu

Etherification: The synthesis of ethers is another common transformation. For example, reaction with an alkyl halide in the presence of a base can yield an alkoxy derivative. This is demonstrated in the preparation of 2'-allyloxy chalcones, where the hydroxyl group is first converted to an allyloxy ether before subsequent reactions. semanticscholar.org

Oxidation: The hydroxyl group can undergo oxidation. The Dakin oxidation is a characteristic reaction of ortho- and para-hydroxyaryl aldehydes and ketones, which are converted to catechols or hydroquinones, respectively, using alkaline hydrogen peroxide. cdnsciencepub.com This reaction involves nucleophilic attack of the hydroperoxide ion on the carbonyl carbon, followed by rearrangement and hydrolysis.

| Reaction Type | Reagents | Product Type | Reference |

| Esterification | Acyl Halide (e.g., Benzoyl Chloride), Base (e.g., Pyridine) | Phenyl Ester | uta.edu |

| Etherification | Alkyl Halide, Base | Alkyl Ether | semanticscholar.org |

| Oxidation (Dakin) | Hydrogen Peroxide (H₂O₂), Base (e.g., NaOH) | Catechol Derivative | cdnsciencepub.com |

Reactions of the Fluorinated Aromatic Ring (e.g., Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution)

The reactivity of the benzene (B151609) ring is governed by the directing effects of its three substituents.

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5). libretexts.org The fluorine atom is deactivating due to its electronegativity but is also an ortho, para-director. libretexts.org Conversely, the propanoyl group is a deactivating, meta-directing group. The combined influence of these groups suggests that electrophilic substitution, such as nitration or halogenation, would likely occur at the C3 and C5 positions, which are ortho and para to the strongly activating hydroxyl group and meta to the deactivating acyl group.

Nucleophilic Aromatic Substitution (NAS): The fluorine atom, activated by the electron-withdrawing propanoyl group, can act as a leaving group in nucleophilic aromatic substitution reactions. numberanalytics.com This allows for the introduction of various nucleophiles, such as amines or alkoxides, onto the aromatic ring, replacing the fluorine atom. numberanalytics.comresearchgate.net

| Reaction Type | Position of Substitution | Directing Influence | Reference |

| Electrophilic Aromatic Substitution (EAS) | C3, C5 | -OH (ortho, para activating); -F (ortho, para deactivating); -COR (meta deactivating) | libretexts.org |

| Nucleophilic Aromatic Substitution (NAS) | C4 | -COR (activating for NAS); -F (good leaving group) | numberanalytics.com |

Cyclization Reactions and Ring Closures to Form Fused Heterocycles (e.g., Flavones, Flavanones)

1-(4-Fluoro-2-hydroxyphenyl)propan-1-one is a valuable precursor for the synthesis of fused heterocyclic systems, most notably flavonoids like flavones and flavanones. nih.govsemanticscholar.org

Flavone (B191248) Synthesis: There are two primary routes for the synthesis of flavones from 2'-hydroxyaryl ketone precursors:

Via Chalcone (B49325) Intermediate: The initial step is a Claisen-Schmidt condensation with a benzaldehyde (B42025) derivative to form a 2'-hydroxychalcone. innovareacademics.in This intermediate then undergoes oxidative cyclization, often using reagents like iodine in DMSO, to form the flavone core. innovareacademics.insemanticscholar.org

Baker-Venkataraman Rearrangement: This method involves the esterification of the 2'-hydroxyl group with a benzoyl chloride. uta.edu The resulting ester is treated with a base (e.g., KOH) to induce a rearrangement, forming a 1,3-diketone. koreascience.kr Subsequent acid-catalyzed cyclization and dehydration of the diketone yields the flavone. semanticscholar.orggoogle.com

Flavanone (B1672756) Synthesis: Flavanones are typically synthesized through the intramolecular cyclization of 2'-hydroxychalcones. nih.gov This reaction is often catalyzed by a base, such as sodium acetate, and involves the nucleophilic attack of the phenolic oxygen on the β-carbon of the α,β-unsaturated ketone system, followed by protonation to form the flavanone ring structure. nih.govresearchgate.net

| Target Heterocycle | Key Intermediate | Typical Reagents | Reference |

| Flavone | 2'-Hydroxychalcone | 1. Aldehyde, Base; 2. I₂/DMSO | innovareacademics.in |

| Flavone | 1,3-Diketone | 1. Benzoyl Chloride; 2. Base (Rearrangement); 3. Acid (Cyclization) | semanticscholar.orgkoreascience.kr |

| Flavanone | 2'-Hydroxychalcone | 1. Aldehyde, Base; 2. NaOAc (Cyclization) | nih.govresearchgate.net |

Derivatization for Elucidating Reaction Mechanisms or Forming New Scaffolds

The functional groups of this compound allow for extensive derivatization, enabling the creation of new molecular scaffolds for various applications, particularly in medicinal chemistry and materials science.

The synthesis of diverse libraries of flavones and flavanones is a prime example of scaffold generation. nih.gov By varying the aldehyde used in the initial condensation step or the acyl group in the Baker-Venkataraman synthesis, a wide array of substituted flavonoids can be produced. These new scaffolds serve as novel chemotypes for drug discovery efforts. nih.govnih.gov For instance, synthetic flavanone derivatives have been investigated as potential anti-inflammatory agents. nih.gov

Furthermore, the core structure can be incorporated into larger, more complex molecules. The reactivity of the ketone, hydroxyl group, and aromatic ring can be exploited sequentially or in multicomponent reactions to build novel chemical entities. nih.gov This versatility makes the compound a valuable building block for generating structurally diverse molecules with potential biological activity, such as antimicrobial candidates or selective androgen receptor modulators (SARMs). mdpi.comresearchgate.net

Role As a Synthetic Intermediate and Precursor for Advanced Materials

Precursor in the Synthesis of Complex Organic Molecules

The primary role of 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one as a synthetic intermediate is demonstrated in its use to create complex chalcone (B49325) derivatives. Chalcones, or 1,3-diaryl-2-propen-1-ones, are important bioactive molecules and are considered bioprecursors to the entire class of flavonoids. nih.gov The synthesis of these molecules is typically achieved through a base-catalyzed aldol (B89426) condensation reaction known as the Claisen-Schmidt condensation. wikipedia.orgnih.gov

In this reaction, this compound (or its close analog, 1-(4-fluoro-2-hydroxyphenyl)ethanone) is treated with a substituted aromatic aldehyde in the presence of a base, such as aqueous potassium hydroxide (B78521) (KOH), in an alcohol solvent. nih.gov The base abstracts an α-hydrogen from the ketone, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. magritek.com

A specific example is the synthesis of (E)-1-(4-Fluoro-2-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. nih.gov In this procedure, 1-(4-fluoro-2-hydroxyphenyl)ethanone is reacted with 2,3,4-trimethoxybenzaldehyde in ethanol, with aqueous KOH solution added as the catalyst. The reaction is stirred at room temperature, and upon completion, the chalcone product is isolated by acidification. nih.gov This general strategy allows for the synthesis of a diverse library of fluorinated chalcones by varying the substituted aldehyde reactant.

| Precursor | Reactant | Resulting Compound | Reaction Type |

|---|---|---|---|

| 1-(4-Fluoro-2-hydroxyphenyl)ethanone | 2,3,4-Trimethoxybenzaldehyde | (E)-1-(4-Fluoro-2-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | Claisen-Schmidt Condensation |

| 1-(4-Fluoro-2-hydroxyphenyl)ethanone | Various Substituted Benzaldehydes | Series of 4'-fluoro-2'-hydroxychalcone derivatives | Claisen-Schmidt Condensation |

*Note: 1-(4-Fluoro-2-hydroxyphenyl)ethanone is a close structural analog used in cited syntheses, demonstrating the reactivity of the core scaffold.

Building Block for Heterocyclic Compound Synthesis

The chalcones synthesized from this compound are not merely final products but are crucial building blocks for a wide array of heterocyclic compounds. The presence of the α,β-unsaturated ketone functional group, combined with the ortho-hydroxyl group on the fluorinated phenyl ring, provides the necessary functionality for subsequent cyclization reactions. nih.gov

Flavones: Chalcones containing a 2'-hydroxyl group are well-established precursors for flavonoids, such as flavones, flavanones, and flavonols. nih.govnih.gov One common method to convert these chalcones into flavones is through oxidative cyclization. This can be achieved using various reagents, such as iodine in dimethyl sulfoxide (DMSO), which facilitates the cyclization and subsequent oxidation to form the chromen-4-one backbone of the flavone (B191248) structure. orientjchem.org

Pyrazoles and Isoxazoles: The α,β-unsaturated carbonyl system in the chalcone intermediate is an excellent Michael acceptor and can react with binucleophiles to form five-membered heterocyclic rings. For instance, the reaction of a chalcone with hydrazine or its derivatives leads to the formation of pyrazoline rings, which can be subsequently oxidized to pyrazoles. nih.govmdpi.com Similarly, reaction with hydroxylamine hydrochloride can yield isoxazole derivatives. researchgate.net The regioselectivity of these reactions can often be controlled by the reaction conditions, allowing for the synthesis of specific isomers. nih.gov The incorporation of a fluorine atom into these heterocyclic structures is of significant interest in medicinal chemistry. dundee.ac.uk

| Chalcone Intermediate | Reagent | Resulting Heterocycle Class |

|---|---|---|

| 4'-Fluoro-2'-hydroxychalcone | Iodine/DMSO | Flavone |

| 4'-Fluoro-2'-hydroxychalcone | Hydrazine Hydrate | Pyrazole/Pyrazoline |

| 4'-Fluoro-2'-hydroxychalcone | Hydroxylamine | Isoxazole |

Applications in Polymer Chemistry and Materials Science (e.g., for Dyes, Optoelectronic Materials, Ligands)

While direct polymerization of this compound is not widely documented, its derivatives, particularly the chalcones and flavonoids, possess structural features that make them attractive candidates for applications in materials science.

Dyes and Optoelectronic Materials: The core structure of chalcones and flavones is a conjugated π-electron system that extends across two aromatic rings. researchgate.net This extensive conjugation is responsible for their absorption of light in the UV-visible region, making them colored compounds and thus potential organic dyes. The presence of electron-donating (hydroxyl) and electron-withdrawing (fluoro, carbonyl) groups can be used to tune the electronic structure and, consequently, the optical properties of the molecule. This tunability is a key feature for designing materials for optoelectronic applications.

Ligands for Metal Complexes: The hydroxyl and carbonyl groups on the 2'-hydroxychalcone (B22705) structure derived from the parent ketone can act as a bidentate chelation site for metal ions. crimsonpublishers.com The ability to form stable transition metal complexes opens up possibilities for creating novel materials with catalytic, magnetic, or photoluminescent properties. nih.govscispace.com For example, Schiff base ligands derived from similar 2-hydroxyphenyl ketone structures are known to form complexes with metals like copper, nickel, and cobalt. These metal complexes have been investigated for a range of applications, including catalysis and as antimicrobial agents. nih.govscience.gov The fluorinated chalcones derived from this compound can therefore serve as precursors to sophisticated ligands for coordination chemistry and materials science. nih.gov

Analytical Method Development and Quality Control in Research

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For a moderately polar, aromatic ketone like 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are indispensable tools.

HPLC is the most widely used technique for assessing the purity of pharmaceutical intermediates and active ingredients due to its high resolution and sensitivity. ijtsrd.com A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed for compounds like this compound.

Method development for this compound would involve a systematic approach to optimize separation from any potential impurities. thermofisher.com Given its phenolic and ketonic functionalities, a C18 column is a common and effective initial choice for the stationary phase. nih.gov The mobile phase generally consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate), often with the pH adjusted to control the ionization of the phenolic hydroxyl group. phcogres.comimpactfactor.org UV detection is suitable due to the aromatic ring, with the detection wavelength typically set near the compound's absorbance maximum to ensure high sensitivity. nih.gov

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. nih.gov |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient Elution) | Formic acid helps in producing sharp peaks by controlling the ionization of the phenolic group. A gradient elution is used to separate compounds with a range of polarities. youtube.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, balancing analysis time and pressure. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. ijtsrd.com |

| Detection | UV at ~275 nm | The aromatic ring provides strong UV absorbance. The specific wavelength would be optimized by analyzing the UV spectrum of the pure compound. |

| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Propiophenone (B1677668), the parent structure of the target compound, is sufficiently volatile for GC analysis. wikipedia.org The presence of the hydroxyl group on this compound may increase its boiling point and polarity, but it generally remains amenable to GC, possibly requiring higher analysis temperatures.

For GC analysis, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5), is commonly used. A temperature-programmed analysis is typical, starting at a lower temperature and ramping up to elute higher-boiling components. sapub.org Flame Ionization Detection (FID) offers excellent sensitivity for organic compounds, while Mass Spectrometry (MS) provides structural information for peak identification. ajrconline.org

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A versatile, non-polar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can provide faster analysis times. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C | A temperature gradient is necessary to effectively separate potential impurities with different volatilities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides high sensitivity for quantification. MS provides structural data for impurity identification. sapub.org |

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique ideal for monitoring the progress of a chemical reaction. greenpharmacy.infolibretexts.org For instance, in a potential synthesis of this compound via a Friedel-Crafts acylation of 3-fluorophenol (B1196323), TLC can be used to track the consumption of the starting material and the formation of the product. wikipedia.orgyoutube.com

The process involves spotting the TLC plate with three lanes: the starting material (reactant), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu The plate is then developed in a suitable solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The separated spots are visualized, usually under UV light, due to the aromatic nature of the compounds. libretexts.org The disappearance of the reactant spot and the appearance of a new product spot indicate the reaction's progression. libretexts.org The relative retention factor (Rf) values depend on the polarity of the compounds and the chosen solvent system.

| Component | Expected Rf Value | Observation |

|---|---|---|

| Starting Material (e.g., 3-Fluorophenol) | Higher Rf | Spot intensity decreases as the reaction proceeds. |

| Product (this compound) | Lower Rf | A new spot appears and its intensity increases over time. The product is generally more polar than the starting phenol (B47542) due to the ketone group, resulting in a lower Rf. |

| Co-spot | Two distinct spots | Confirms the identity of the starting material spot in the reaction mixture lane and shows clear separation from the product spot. rochester.edu |

Development of Stability-Indicating Analytical Methods (for research material characterization)

A stability-indicating analytical method is a validated quantitative procedure that accurately measures the active ingredient without interference from degradation products, impurities, or excipients. ijtsrd.com The development of such a method is crucial for characterizing the intrinsic stability of a research compound. This involves subjecting the compound to forced degradation (stress testing) under various conditions as recommended by the International Council for Harmonisation (ICH) guidelines. greenpharmacy.info

For this compound, stress testing would expose it to hydrolysis (acidic and basic), oxidation, heat, and light. pharmtech.com The stressed samples are then analyzed, typically by HPLC, to separate the intact compound from any newly formed degradation products. The goal is to achieve a degradation of approximately 5-20% to ensure that the analytical method can effectively detect and resolve the degradants. greenpharmacy.info The chromatographic peak of the parent compound is evaluated for purity to confirm that no co-eluting degradation products are present.

| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 80 °C | Generally stable, but prolonged exposure could lead to reactions involving the ketone or phenol groups. |

| Base Hydrolysis | 0.1 M NaOH, 80 °C | Phenolic compounds can be susceptible to oxidation under basic conditions. The ketone may undergo reactions like aldol (B89426) condensation. |

| Oxidation | 3% H₂O₂, Room Temperature | The phenol ring is susceptible to oxidation, potentially forming quinone-like structures or undergoing ring-opening. |

| Thermal Degradation | 80 °C, solid state | Evaluates the solid-state thermal stability of the compound. |

| Photolytic Degradation | ICH-compliant light source (UV/Vis) | Aromatic ketones can undergo photochemical reactions. The C-F bond is generally stable but can be susceptible to photolysis. acs.org |

Impurity Profiling and Elucidation Methodologies for Synthetic Pathways

Impurity profiling is the identification and quantification of all potential impurities present in a substance. scispace.com For this compound, impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation. scispace.com

A common synthetic route is the Friedel-Crafts acylation or Fries rearrangement of an appropriate precursor. wikipedia.org Potential impurities from such a pathway could include:

Unreacted Starting Materials: e.g., 3-fluorophenol.

Isomeric By-products: Acylation could potentially occur at a different position on the aromatic ring, leading to isomers such as 1-(2-Fluoro-4-hydroxyphenyl)propan-1-one.

Process-Related Impurities: Reagents, solvents, or catalysts used in the synthesis.

Degradation Products: As identified during forced degradation studies.

The elucidation of these impurities requires a combination of chromatographic separation and spectroscopic identification. Hyphenated techniques are particularly powerful for this purpose. ajrconline.org Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining the molecular weights of impurities separated by HPLC, providing crucial clues to their identity. For definitive structural confirmation, impurities may need to be isolated using preparative HPLC and then subjected to further analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

| Potential Impurity | Origin | Analytical Elucidation Method |

|---|---|---|

| 3-Fluorophenol | Unreacted starting material | HPLC (retention time matching with standard), GC-MS |

| 1-(2-Fluoro-4-hydroxyphenyl)propan-1-one | Isomeric by-product | HPLC (separation from main peak), LC-MS (same molecular weight), NMR (after isolation) |

| Polyacylated products | By-product of synthesis | LC-MS (higher molecular weight) |

| Oxidation products (e.g., quinones) | Degradation | LC-MS (molecular weight corresponding to oxygen addition) |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalyst Development for Enhanced Efficiency

The synthesis of 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one and its analogs typically relies on established methods like the Fries rearrangement of phenolic esters. thermofisher.comwikipedia.org However, future research should focus on developing more efficient, selective, and sustainable synthetic pathways.

One promising direction is the refinement of catalytic systems. While traditional Lewis acids like aluminum chloride are effective for the Fries rearrangement, they are often required in stoichiometric amounts and generate significant waste. sigmaaldrich.comyoutube.com Research into heterogeneous, solid acid catalysts could lead to more environmentally friendly and reusable options, simplifying product purification and reducing waste. acs.org The development of novel catalysts could also improve the regioselectivity of the acyl group migration, favoring the formation of the desired ortho-hydroxy isomer over the para-isomer. youtube.com

Another avenue involves exploring catalyst-free reaction conditions. For instance, the photo-Fries rearrangement utilizes UV light to induce the transformation of phenolic esters to hydroxy ketones, potentially avoiding the need for chemical catalysts altogether. thermofisher.comwikipedia.org Further investigation into photochemical and mechanochemical synthetic methods could unlock highly efficient and green production routes. Additionally, continuous flow synthesis represents a significant opportunity for process optimization, offering improved heat and mass transfer, enhanced safety, and the potential for automated, large-scale production with minimal waste. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |